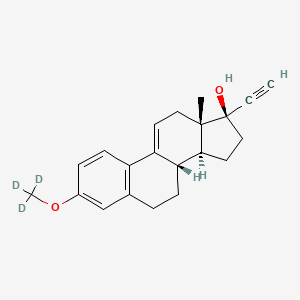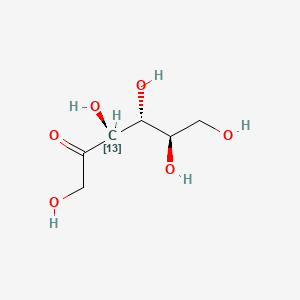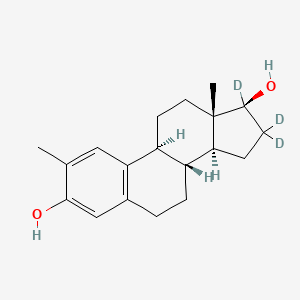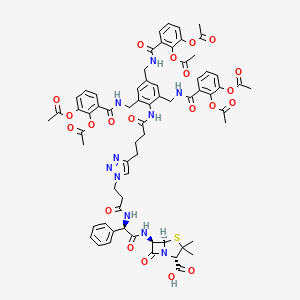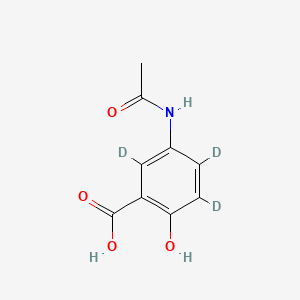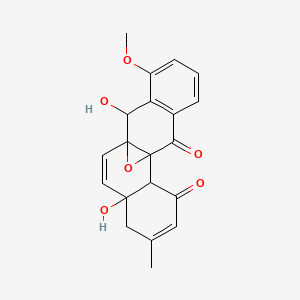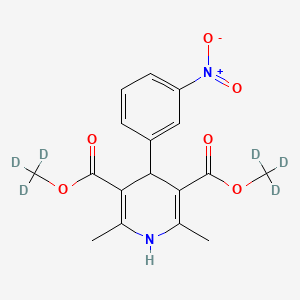
m-Nifedipine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Nifedipine-d6 is a deuterium-labeled derivative of nifedipine, a well-known calcium channel blocker. Nifedipine is primarily used in the treatment of hypertension and angina pectoris. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies, allowing researchers to track the compound more accurately in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-Nifedipine-d6 involves the incorporation of deuterium atoms into the nifedipine molecule. This can be achieved through various methods, including the use of deuterated reagents in the Hantzsch dihydropyridine synthesis. The reaction typically involves the condensation of a deuterated benzaldehyde, a deuterated β-ketoester, and ammonia or an amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the product’s integrity .
Analyse Des Réactions Chimiques
Types of Reactions
m-Nifedipine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various substituted dihydropyridines and pyridine derivatives, which can be further utilized in medicinal chemistry .
Applications De Recherche Scientifique
m-Nifedipine-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying the metabolic pathways and interactions of nifedipine in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Employed in the development of new formulations and drug delivery systems .
Mécanisme D'action
m-Nifedipine-d6 exerts its effects by inhibiting voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells. This inhibition prevents the influx of calcium ions during depolarization, leading to reduced peripheral arterial resistance and dilation of coronary arteries. These actions collectively reduce blood pressure and increase oxygen supply to the heart .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action.
Nicardipine: Similar to nifedipine but with different pharmacokinetic properties.
Felodipine: Known for its high vascular selectivity and longer half-life
Uniqueness
m-Nifedipine-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C17H18N2O6 |
|---|---|
Poids moléculaire |
352.37 g/mol |
Nom IUPAC |
bis(trideuteriomethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-6-5-7-12(8-11)19(22)23/h5-8,15,18H,1-4H3/i3D3,4D3 |
Clé InChI |
MCTRZKAKODSRLQ-LIJFRPJRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC([2H])([2H])[2H])C)C |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one](/img/structure/B12412180.png)
